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Compound of Interest

Compound Name: 2-Ethyl-4-(trifluoromethyl)phenol

Cat. No.: B8009193

Get Quote

Executive Summary & Compound Profile
2-Ethyl-4-(trifluoromethyl)phenol is a critical building block in the synthesis of agrochemicals

and pharmaceuticals, particularly where lipophilicity modulation via the trifluoromethyl (

) group is required. Its structural integrity is defined by the specific ortho-ethylation relative to
the hydroxyl group and the para-positioning of the electron-withdrawing trifluoromethyl moiety.

IUPAC Name: 2-Ethyl-4-(trifluoromethyl)phenol

CAS Registry Number: 1243458-29-8

Molecular Formula:

Molecular Weight: 190.16 g/mol

Appearance: Colorless to pale yellow liquid (typical for alkylated phenols).

Synthesis & Structural Logic (The Origin of Signals)
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To interpret the spectra accurately, one must understand the compound's electronic

environment. The molecule features:

Phenolic -OH: A strong electron-donating group (EDG), shielding the ortho (C6) and para

positions.

Trifluoromethyl -CF

: A strong electron-withdrawing group (EWG) at C4, deshielding adjacent protons and
introducing C-F coupling.

Ethyl Group: A weak EDG at C2, introducing characteristic aliphatic signals.

Synthesis Pathway & Impurity Logic
The most common synthetic route involves the ortho-alkylation of 4-(trifluoromethyl)phenol.

Understanding this pathway helps in identifying potential impurities (e.g., di-ethylated

byproducts or unreacted starting material) in the spectra.

4-(Trifluoromethyl)phenol
(Starting Material)

Ethylene / Al Catalyst
(Ortho-Alkylation)

2-Ethyl-4-(trifluoromethyl)phenol
(Target)

 Primary Reaction
 (High Selectivity)

2,6-Diethyl-4-(trifluoromethyl)phenol
(Over-alkylation Impurity)

 Side Reaction

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential

impurities detectable by NMR.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (

) are reported in ppm relative to TMS in
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. Values are high-confidence predictions based on substituent increment calculations
(Pretsch/Silverstein models) validated against parent compound data.

The proton spectrum is distinct due to the coupling between the aromatic ring and the ethyl

chain, and the splitting pattern of the aromatic protons.

Position Type
Shift (

ppm)
Multiplicity Coupling

(Hz)

Assignment
Logic

-OH Hydroxyl 5.20 – 5.80 Singlet (br) -

Exchangeabl

e; shift varies

with

concentration

/solvent.

H-6 Aromatic 6.85 Doublet (d)

Ortho to OH

(shielded);

Meta to CF

.

H-5 Aromatic 7.38 dd ,

Meta to OH;

Ortho to CF

(deshielded).

H-3 Aromatic 7.45 Doublet (d)

Ortho to CF

& Ethyl;

appears as a

fine doublet

or singlet.

-CH

-
Methylene 2.65 Quartet (q)

Benzylic

protons;

deshielded by

ring current.

-CH Methyl 1.25 Triplet (t)
Terminal

methyl group.
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Critical Diagnostic: Look for the quartet at ~2.65 ppm. If this integrates to 4 protons instead of

2, you likely have the 2,6-diethyl impurity.

The

C spectrum is dominated by the C-F coupling from the trifluoromethyl group.

Carbon
Shift (

ppm)

Splitting (

)
Assignment

C-OH (C1) 156.5 Singlet
Deshielded by

Oxygen.

C-Ethyl (C2) 131.2 Singlet
Substituted by Ethyl

group.

C-CF

(C4)
123.5

Quartet (

Hz)

Ipso to CF

.

-CF 124.4
Quartet (

Hz)

The trifluoromethyl

carbon itself.

C-H (C3, C5) ~126.0
Quartet (

Hz)

Ortho to CF

.

C-H (C6) 115.8 Singlet
Ortho to OH

(Shielded).

-CH

-
23.5 Singlet Benzylic carbon.

-CH 13.8 Singlet Terminal methyl.

Shift:

-61.5 to -62.5 ppm.

Pattern: Singlet (sharp).
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Note: A small satellite peak at a slightly different shift suggests the presence of the meta-

isomer or impurities.

B. Mass Spectrometry (MS) - Electron Ionization (EI)
The fragmentation pattern is driven by the stability of the aromatic ring and the loss of the alkyl

chain.

Molecular Ion (

):

(Base peak or strong intensity).

Fragment 1 (

):

(Loss of terminal methyl from ethyl group; benzylic stabilization).

Fragment 2 (

):

(Common in ortho-hydroxy trifluoromethyl compounds).

Fragment 3 (

):

(Loss of entire ethyl group).

C. Infrared Spectroscopy (FT-IR)
Used for rapid functional group verification.
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Wavenumber (

)
Intensity Assignment

3200 – 3500 Broad, Medium O-H Stretching (H-bonded).

2960 – 2870 Medium
C-H Stretching (Aliphatic Ethyl

group).

1320 – 1100 Very Strong
C-F Stretching (Characteristic

broad bands).

1610, 1590 Medium C=C Aromatic Ring Stretching.

Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
To ensure reproducibility and avoid solvent artifacts:

Solvent: Use

(99.8% D) with 0.03% TMS v/v.

Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids

(crucial for resolution).

Validation: Check the TMS peak width at half-height. If

Hz, shim the magnet before acquisition.

Protocol 2: GC-MS Analysis for Purity
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:
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Start: 60°C (Hold 2 min).

Ramp: 15°C/min to 280°C.

Hold: 5 min.

Expectation: The product should elute after the starting material (4-trifluoromethylphenol)

due to increased molecular weight, but before heavy dimers.

Analytical Workflow Diagram
The following diagram illustrates the logical flow for characterizing this compound,

distinguishing it from common isomers.
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Unknown Sample
(Suspected 2-Ethyl-4-CF3-phenol)

FT-IR Analysis
Check: OH (3300) & CF3 (1100-1300)

GC-MS Analysis
Check: M+ = 190

Is M+ = 190?

1H NMR Analysis
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(q 2.65, t 1.25)
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REJECT / RE-EVALUATE

No

Splitting Pattern?
(d, dd, d)

Yes

No (Check Starting Material)
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2-Ethyl-4-(trifluoromethyl)phenol

Yes (1,2,4-Subst. Pattern) No (Isomer Check)
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Figure 2: Step-by-step decision tree for confirming the identity of 2-Ethyl-4-
(trifluoromethyl)phenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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